molecular formula C11H11NO3 B2790612 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one CAS No. 67159-79-9

3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No. B2790612
CAS RN: 67159-79-9
M. Wt: 205.213
InChI Key: QPCPKZFKKMWXQT-UHFFFAOYSA-N
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Description

The compound “3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one” is an organic compound based on its name. It likely contains an indenone structure (a fused cyclopentene and benzene ring) with two methyl groups attached at the 3rd carbon, a nitro group at the 6th carbon, and a ketone functional group at the 1st carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be a fused ring system characteristic of indenones, with additional functional groups attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a nitro group could potentially make the compound more reactive .

Future Directions

The future directions for this compound would depend on its potential applications. It could potentially be used in the development of new pharmaceuticals, materials, or chemical reactions .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . The nitro group in the compound could potentially undergo reduction reactions in the body, leading to the formation of reactive species that could interact with cellular targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name

3,3-dimethyl-6-nitro-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2)6-10(13)8-5-7(12(14)15)3-4-9(8)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCPKZFKKMWXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one

CAS RN

67159-79-9
Record name 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3,3-dimethylindan-1-one (LXIV) (16.3 g, 50.9 mmol) (Harms, W. M. and Eisenbraum, E. J. Org. Prep. Proc. Int. 1972, 4, 67-72) in 56 mL of sulfuric acid was slowly added 4.18 mL of 70% nitric acid in 20 mL of sulfuric acid at 0°-5° C. After being stirred for 1 hour, the reaction mixture was poured into 600 g of ice. The precipitates was filtered and washed with water. The solids collected were dissolved in 600 mL of ethyl acetate and washed with NaHCO3 (80 mL×2), dried over magnesium sulfate, and evaporated. The residue was triturated with methanol to give 22.2 g of the title compound as yellow solids; 1H-NMR (CDCl3) δ1.49 (s, 6H), 2.71 (s, 2H), 7.68 (d, J=8.4 Hz, 1H), 8.48 (dd, J=2.0, 8.4 Hz, 1H), 8.53 (d, J=2.0 Hz, 1H); MS m/e 206 (MH+).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
4.18 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Three
Quantity
56 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of nitric acid (90% fuming, 35 mL) and urea (0.17 g) was cooled to -10° C. and purged with air for 20 minutes; 3,3-dimethyl-1-indanone (8.68 g, 54.2 mmoles) was added and the reaction was stirred for two hours at -10° C. to 5° C. The reaction mixture was poured into ice/H2O and extracted with ethyl acetate. The combined extracts were washed with distilled H2O, saturated NaHCO3 solution, saturated NaCl solution, and dried over MgSO4. The solvent was recovered under vacuum to obtain 10.0 g of a yellow solid. The crude product was recrystallized from methanol in two crops to obtain 8.08 g (71%) of the title D compound as yellow needles. MS: M- @ 205.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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